molecular formula C23H26N4O2S B12125545 Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12125545
M. Wt: 422.5 g/mol
InChI Key: SEPHODNKBUICSV-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a quinoxaline moiety linked to a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the quinoxaline ring through the condensation of o-phenylenediamine with a diketone, followed by the introduction of the pyrrolidine group via nucleophilic substitution. The tetrahydrobenzothiophene core is then constructed through cyclization reactions, and the final esterification step introduces the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline or benzothiophene rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the quinoxaline or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the benzothiophene core may interact with cellular membranes or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline share the quinoxaline core and exhibit similar biological activities.

    Benzothiophene Derivatives: Compounds such as 2-phenylbenzothiophene are structurally related and have comparable chemical properties.

    Pyrrolidine Derivatives: Molecules like 1-(2-pyridyl)pyrrolidine feature the pyrrolidine ring and are used in similar research applications.

Uniqueness

Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its three distinct moieties: quinoxaline, pyrrolidine, and benzothiophene. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.

Biological Activity

Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes a benzothiophene core fused with a quinoxaline moiety. The molecular formula is C22H26N4O3C_{22}H_{26}N_{4}O_{3}, with a molecular weight of approximately 390.44 g/mol. The compound exhibits significant lipophilicity with a logP value of 4.7253, indicating good membrane permeability, which is essential for bioactivity.

Research suggests that compounds similar to this compound may act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they may inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. This inhibition can lead to apoptosis in cancer cells and potentially reduce tumor growth.

Antitumor Activity

Several studies have evaluated the antitumor effects of compounds related to this structure:

CompoundIC50 (μM)Mechanism
Compound A23.2Induces apoptosis in MCF-7 breast cancer cells
Compound B49.9Causes G2/M phase cell cycle arrest
Compound C52.9Moderate activity against various cancer cell lines

These findings indicate that the compound may effectively induce apoptosis and inhibit cell proliferation in various cancer types.

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored. Similar compounds have shown promise as neuroprotective agents, possibly through mechanisms involving modulation of neurotransmitter systems or reduction of neuroinflammation.

Case Studies

  • Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated that treatment with the compound resulted in significant cell death and alterations in cell cycle progression, suggesting its potential as an anticancer agent.
  • Neuroprotection : In animal models, related compounds exhibited protective effects against neurodegeneration induced by oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics due to its lipophilicity. However, further studies are necessary to assess its metabolism and excretion pathways comprehensively.

Toxicological assessments indicate that while some derivatives show low toxicity profiles at therapeutic doses, comprehensive safety evaluations are required before clinical application.

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[(3-pyrrolidin-1-ylquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H26N4O2S/c1-2-29-23(28)19-15-9-3-6-12-18(15)30-22(19)26-20-21(27-13-7-8-14-27)25-17-11-5-4-10-16(17)24-20/h4-5,10-11H,2-3,6-9,12-14H2,1H3,(H,24,26)

InChI Key

SEPHODNKBUICSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CCCC5

Origin of Product

United States

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